3-Amino-7-hydroxy-2-methyl-4H-chromen-4-one
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Overview
Description
3-Amino-7-hydroxy-2-methyl-4H-chromen-4-one is a compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological and pharmacological activities. The chromen-4-one framework is a significant structural entity in medicinal chemistry due to its presence in various natural and synthetic compounds with remarkable biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-hydroxy-2-methyl-4H-chromen-4-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with appropriate amines under specific conditions. One common method involves the use of anhydrous potassium carbonate in dry acetone at elevated temperatures . Another method includes the use of green solvents and catalysts to promote the reaction under milder conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-hydroxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted chromen-4-one derivatives, which exhibit different biological activities .
Scientific Research Applications
3-Amino-7-hydroxy-2-methyl-4H-chromen-4-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: It has shown promise in the development of new drugs for treating diseases such as cancer, Alzheimer’s, and microbial infections.
Industry: The compound is used in the production of dyes, optical brighteners, and fluorescent probes
Mechanism of Action
The mechanism of action of 3-Amino-7-hydroxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound also interacts with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of 3-Amino-7-hydroxy-2-methyl-4H-chromen-4-one.
4H-Chromen-4-one derivatives: These include various substituted chromen-4-ones with different biological activities
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological properties. Its amino and hydroxy groups at positions 3 and 7, respectively, contribute to its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
3-amino-7-hydroxy-2-methylchromen-4-one |
InChI |
InChI=1S/C10H9NO3/c1-5-9(11)10(13)7-3-2-6(12)4-8(7)14-5/h2-4,12H,11H2,1H3 |
InChI Key |
GTKONASVFRMEEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)N |
Origin of Product |
United States |
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